molecular formula C7H13ClN4 B1403262 3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride CAS No. 1417347-66-0

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride

Cat. No.: B1403262
CAS No.: 1417347-66-0
M. Wt: 188.66 g/mol
InChI Key: REIOBVCMZYTEKH-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride is a chemical compound that features a triazole ring attached to a piperidine ring, forming a unique structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride typically involves the reaction of piperidine with a triazole derivative under controlled conditions. One common method includes the use of a halogenated triazole compound, which reacts with piperidine in the presence of a base such as sodium carbonate. The reaction is often carried out in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted piperidines with altered functional groups .

Scientific Research Applications

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Exploring its use in drug development, particularly for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
  • 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate
  • 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate

Uniqueness

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIOBVCMZYTEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride
Reactant of Route 2
3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride
Reactant of Route 3
3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride
Reactant of Route 4
3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride
Reactant of Route 5
3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride
Reactant of Route 6
3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride

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